molecular formula C15H18ClN3O3 B15297120 3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride

3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride

Cat. No.: B15297120
M. Wt: 323.77 g/mol
InChI Key: VSELWGMIHZCJBC-UHFFFAOYSA-N
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Description

3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride is a compound with significant potential in medicinal chemistry. It is a derivative of piperidine-2,6-dione and isoindoline, which are known for their biological activities. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases such as sickle cell disease and β-thalassemia .

Preparation Methods

The synthesis of 3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . The reaction conditions typically involve the use of solvents like DMF and bases such as K2CO3. Industrial production methods may involve optimization techniques like Design of Experiments (DoE) to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for bromination, acetic acid, and hydrogenation catalysts. Major products formed from these reactions include nitro and amino derivatives, which are crucial intermediates in pharmaceutical synthesis .

Scientific Research Applications

3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride has diverse applications in scientific research:

Properties

Molecular Formula

C15H18ClN3O3

Molecular Weight

323.77 g/mol

IUPAC Name

3-[7-(2-aminoethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C15H17N3O3.ClH/c16-7-6-9-2-1-3-10-11(9)8-18(15(10)21)12-4-5-13(19)17-14(12)20;/h1-3,12H,4-8,16H2,(H,17,19,20);1H

InChI Key

VSELWGMIHZCJBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCN.Cl

Origin of Product

United States

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